molecular formula C11H7N3O4S B13954817 3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylsulfinyl)-6-nitro-4-oxo-

3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylsulfinyl)-6-nitro-4-oxo-

Cat. No.: B13954817
M. Wt: 277.26 g/mol
InChI Key: OSTNTGPGFOBELF-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylsulfinyl)-6-nitro-4-oxo- is a complex organic compound with a unique structure that includes a quinoline ring, a nitrile group, and various substituents such as a methylsulfinyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylsulfinyl)-6-nitro-4-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylsulfinyl)-6-nitro-4-oxo- can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylsulfinyl)-6-nitro-4-oxo- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylsulfinyl)-6-nitro-4-oxo- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can lead to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-4-oxo-
  • 3-Quinolinecarbonitrile, 1,4-dihydro-8-methoxy-4-oxo-

Uniqueness

3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylsulfinyl)-6-nitro-4-oxo- is unique due to the presence of the methylsulfinyl and nitro groups, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H7N3O4S

Molecular Weight

277.26 g/mol

IUPAC Name

8-methylsulfinyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C11H7N3O4S/c1-19(18)9-3-7(14(16)17)2-8-10(9)13-5-6(4-12)11(8)15/h2-3,5H,1H3,(H,13,15)

InChI Key

OSTNTGPGFOBELF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC(=CC2=C1NC=C(C2=O)C#N)[N+](=O)[O-]

Origin of Product

United States

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